molecular formula C25H26ClNO6S B601348 氯吡格雷杂质6 CAS No. 1346598-12-6

氯吡格雷杂质6

货号: B601348
CAS 编号: 1346598-12-6
分子量: 504
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clopidogrel Impurity 6 is a Clopidogrel derivative.

科学研究应用

表征和分析

  1. 鉴定和表征: 一项研究重点鉴定和表征氯吡格雷中的主要氧化杂质,由于其在氧化降解研究中的存在而被认为很重要。杂质被鉴定为分子量为 320 amu 的 5-[1-(2-氯苯基)-2-甲氧基-2-氧代乙基]-6,7-二氢噻吩并[3,2-c]吡啶-5-鎓 (Mohan 等,2008)

  2. 分离技术: 已进行研究,使用毛细管区带电泳法从氯吡格雷双硫酸盐中分离其杂质(杂质 A、B 和 C)。这项研究对于理解氯吡格雷及其杂质的分离和测定非常重要 (Fayed 等,2009)

  3. 用于测定的 TLC 方法: 已建立了一种简单的 TLC 方法来分离氯吡格雷及其水解产物 SR 26334,这是一种主要的杂质。该方法可用于在原料和剂型中对氯吡格雷进行定量分析和纯度控制 (Antić 等,2007)

杂质检测及其影响

  1. 用于检测的量子点修饰电极: 一项研究开发了一种使用功能化多壁碳纳米管和 CdSe 量子点修饰玻璃碳电极的方法,用于分析血清样品和片剂剂型中的氯吡格雷。该技术对于检测和测定氯吡格雷杂质具有重要意义 (Ozcelikay 等,2018)

  2. 药物产品中纯度分析: 另一项研究比较了含有氯吡格雷氢硫酸盐的 PLAVIX 片剂与创新药物产品的纯度,重点是杂质的含量及其对药物功效的影响 (Gomez 等,2004)

稳定性和质量控制

  1. 稳定性指示方法: 已针对分离和估计氯吡格雷和其他药物中的杂质开发了稳定性指示方法。这项研究对于了解氯吡格雷及其杂质的稳定性和质量控制至关重要 (Nagavi 等,2016)

  2. 用于相关物质的 HPLC 方法: 已建立了一种高效液相色谱 (HPLC) 方法来测定氯吡格雷双硫酸盐的相关物质。该方法对于控制氯吡格雷双硫酸盐的质量至关重要 (Ling,2013)

  3. 片剂多晶型的比较研究: 对氯吡格雷双硫酸盐片剂多晶型的稳定性进行了比较研究,强调了温度对氯吡格雷双硫酸盐片剂不同多晶型稳定性的重要性 (怀清,2013)

作用机制

Target of Action

Clopidogrel Impurity 6, like its parent compound Clopidogrel, primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

Clopidogrel Impurity 6 is likely to be a prodrug, similar to Clopidogrel, which requires metabolic activation to exert its antiplatelet effects . The active form of the drug irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The metabolic activation of Clopidogrel involves two steps . First, Clopidogrel is oxidized to 2-oxo-clopidogrel, an intermediate metabolite. This step involves several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and importantly, CYP2C19 . The 2-oxo-clopidogrel is then further hydrolyzed to the active thiol metabolite . This active metabolite is responsible for the inhibition of the P2Y12 receptor .

Pharmacokinetics

The pharmacokinetics of Clopidogrel involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 85% of Clopidogrel is hydrolyzed into an inactive form, leaving only 15% to be transformed into the active metabolite by the hepatic cytochrome P450 (CYP450) system . The major circulating metabolite of Clopidogrel is a carboxylic acid derivative that lacks antiaggregatory activity .

Result of Action

The molecular effect of Clopidogrel Impurity 6 is the irreversible inhibition of the P2Y12 ADP receptors on platelets . This leads to a decrease in platelet aggregation, reducing the risk of thrombotic events such as heart attacks and strokes . On a cellular level, this results in reduced activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting the ability of platelets to form clots .

Action Environment

The action, efficacy, and stability of Clopidogrel Impurity 6 can be influenced by various environmental factors. Genetic polymorphisms, particularly in the CYP2C19 gene, can significantly affect the metabolic activation of Clopidogrel, thereby influencing its antiplatelet activity . Additionally, non-genetic factors such as demographics, disease complications, and drug-drug interactions can also impair the antiplatelet effect of Clopidogrel .

生化分析

Biochemical Properties

Clopidogrel Impurity 6 plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes, proteins, and other biomolecules during its formation and degradation. One of the key enzymes involved is cytochrome P450, which is responsible for the oxidative metabolism of clopidogrel and its impurities . Clopidogrel Impurity 6 may also interact with carboxylesterase 1, which hydrolyzes clopidogrel to its inactive carboxylic acid form . These interactions can influence the overall pharmacokinetics and pharmacodynamics of clopidogrel.

Cellular Effects

Clopidogrel Impurity 6 can affect various types of cells and cellular processes. It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Clopidogrel Impurity 6 might interfere with the P2Y12 receptor on platelets, which is crucial for platelet aggregation and thrombus formation . Additionally, it could impact the expression of genes involved in drug metabolism and transport, leading to variations in drug efficacy and safety.

Molecular Mechanism

The molecular mechanism of Clopidogrel Impurity 6 involves its interactions with biomolecules at the molecular level. It may bind to enzymes such as cytochrome P450 and carboxylesterase 1, inhibiting or altering their activity . This can result in changes in the metabolic activation and deactivation of clopidogrel. Clopidogrel Impurity 6 may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in drug metabolism and transport.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clopidogrel Impurity 6 can change over time due to its stability and degradation. Studies have shown that Clopidogrel Impurity 6 is relatively stable under certain conditions but can degrade over time, leading to the formation of other byproducts . Long-term exposure to Clopidogrel Impurity 6 in in vitro or in vivo studies may result in changes in cellular function, such as altered platelet aggregation or gene expression.

Dosage Effects in Animal Models

The effects of Clopidogrel Impurity 6 can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function and overall health. At higher doses, Clopidogrel Impurity 6 could exhibit toxic or adverse effects, such as increased platelet aggregation or altered gene expression . These threshold effects are important for determining the safety and efficacy of clopidogrel in clinical settings.

Metabolic Pathways

Clopidogrel Impurity 6 is involved in several metabolic pathways, including those mediated by cytochrome P450 and carboxylesterase 1 . These enzymes play a crucial role in the oxidative metabolism and hydrolysis of clopidogrel and its impurities. Clopidogrel Impurity 6 may also affect metabolic flux and metabolite levels, leading to variations in drug efficacy and safety.

Transport and Distribution

The transport and distribution of Clopidogrel Impurity 6 within cells and tissues are influenced by various transporters and binding proteins. It may interact with transporters such as P-glycoprotein, which is involved in the efflux of drugs and their metabolites from cells . These interactions can affect the localization and accumulation of Clopidogrel Impurity 6 within different tissues, influencing its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

Clopidogrel Impurity 6 is localized within specific subcellular compartments, which can affect its activity and function. It may be directed to certain organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the interactions of Clopidogrel Impurity 6 with other biomolecules and its overall impact on cellular function.

属性

IUPAC Name

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUEGYOTLVBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clopidogrel Impurity 6
Reactant of Route 2
Reactant of Route 2
Clopidogrel Impurity 6
Reactant of Route 3
Clopidogrel Impurity 6
Reactant of Route 4
Clopidogrel Impurity 6
Reactant of Route 5
Clopidogrel Impurity 6
Reactant of Route 6
Reactant of Route 6
Clopidogrel Impurity 6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。